molecular formula C18H19N3O2S2 B2697080 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034529-71-8

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2697080
CAS No.: 2034529-71-8
M. Wt: 373.49
InChI Key: GKJBHTSSQBARES-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound, notable for its unique structure, which features thieno[3,2-d]pyrimidin and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step synthetic pathway is employed. The initial step involves the construction of the thieno[3,2-d]pyrimidin core. This is typically achieved via a cyclization reaction between a thieno derivative and a suitable nitrogen source under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the oxo and ethyl groups.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized to increase yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and green chemistry principles are often applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Typically with agents like hydrogen peroxide or peracids.

  • Reduction: : Commonly achieved using metal hydrides or catalytic hydrogenation.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the position and type of substituents involved.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in aqueous solution.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenated solvents and strong bases or acids.

Major Products Formed

The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the thiophene or thieno[3,2-d]pyrimidin moieties.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide serves as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for diverse chemical modifications, making it a versatile building block.

Biology

The compound exhibits significant biological activity, potentially acting as an inhibitor for various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicinal research, the compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Ongoing studies aim to elucidate its efficacy and safety profiles.

Industry

Beyond laboratory research, this compound finds applications in the manufacturing of advanced materials, particularly in electronics and photonics, due to its electron-rich thiophene and thieno[3,2-d]pyrimidin components.

Mechanism of Action

The compound's mechanism of action involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit a particular kinase enzyme by occupying its active site, preventing the phosphorylation of substrates. This interaction can disrupt key signaling pathways within cells, leading to therapeutic effects such as the inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-3-yl)cyclopentanecarboxamide

  • N-(2-(4-oxothieno[3,2-c]pyrimidin-3(4H)-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide

  • N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclohexanecarboxamide

Uniqueness

What sets N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide apart is its particular combination of structural elements, which confer unique electronic and steric properties. This uniqueness enhances its interaction with certain biological targets and its functionality in material science applications, distinguishing it from its analogs.

Conclusion

This compound is a fascinating compound with a wide array of applications in scientific research and industry. Its synthesis, reactivity, and unique structure make it a valuable subject of study, promising advancements in various fields such as chemistry, biology, medicine, and material sciences.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-16-15-13(5-11-25-15)20-12-21(16)9-8-19-17(23)18(6-1-2-7-18)14-4-3-10-24-14/h3-5,10-12H,1-2,6-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJBHTSSQBARES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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